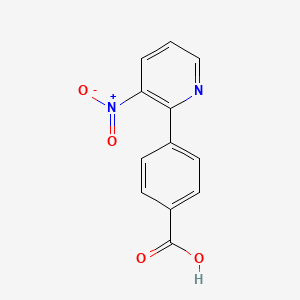

4-(3-Nitropyridin-2-yl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(3-Nitropyridin-2-yl)benzoic acid” is an organic compound with the molecular formula C12H8N2O4 . It has a molecular weight of 244.21 . The IUPAC name for this compound is 4-(3-nitro-2-pyridinyl)benzoic acid .

Molecular Structure Analysis

The molecular structure of “4-(3-Nitropyridin-2-yl)benzoic acid” is represented by the linear formula C12H8N2O4 . The InChI code for this compound is 1S/C12H8N2O4/c15-12(16)9-5-3-8(4-6-9)11-10(14(17)18)2-1-7-13-11/h1-7H,(H,15,16) .Physical And Chemical Properties Analysis

The melting point of “4-(3-Nitropyridin-2-yl)benzoic acid” is between 237-239ºC . Unfortunately, the boiling point, density, and other physical and chemical properties are not available in the resources.Wissenschaftliche Forschungsanwendungen

Synthesis of Pyridine Derivatives

- Application Summary: 4-Nitropyridine, which can be derived from 4-(3-Nitropyridin-2-yl)benzoic acid, is an excellent starting material for the preparation of pyridine derivatives. These derivatives are important synthetic intermediates for new pesticides and medicines .

- Methods of Application: The synthesis of 4-nitropyridine involves two steps: a nitration step and a reduction step. The nitration reaction is a key step and is usually exothermic and at higher temperatures, which can result in polynitration .

- Results or Outcomes: The use of microreaction technology has been shown to increase the process safety and efficiency of fast highly exothermic reactions. This technology allows for highly efficient mixing and excellent heat absorption, resulting in better control of reaction temperature and avoidance of hot spots often the cause of the formation of by-products .

Preparation of Antibacterial Compounds

- Application Summary: Compounds derived from 4-(3-Nitropyridin-2-yl)benzoic acid have shown potent growth inhibitory properties for planktonic Staphylococcus aureus and Acinetobacter baumannii, including drug-resistant variants .

- Results or Outcomes: The compounds have shown minimum inhibitory concentration (MIC) as low as 0.78 and 1.56 μg ml−1, respectively .

Synthesis of 4-Hydroxy-2-quinolones

- Application Summary: 4-Hydroxy-2-quinolones, which can be synthesized from compounds like 4-(3-Nitropyridin-2-yl)benzoic acid, have interesting pharmaceutical and biological activities, making them valuable in drug research and development .

- Results or Outcomes: Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

Design and Synthesis of Antibacterial Compounds

- Application Summary: Compounds derived from 4-(3-Nitropyridin-2-yl)benzoic acid have been used in the design and synthesis of novel compounds that are potent growth inhibitors of several strains of drug-resistant bacteria .

- Results or Outcomes: The novel compounds have shown potent growth inhibitory properties for several strains of drug-resistant bacteria .

Construction of Metal–Organic Frameworks

- Application Summary: Compounds similar to 4-(3-Nitropyridin-2-yl)benzoic acid have been used in the construction of metal–organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis .

- Results or Outcomes: The construction of MOFs using these compounds has been successfully achieved .

Synthesis of 4-Hydroxy-2-quinolones

- Application Summary: 4-Hydroxy-2-quinolones, which can be synthesized from compounds like 4-(3-Nitropyridin-2-yl)benzoic acid, have interesting pharmaceutical and biological activities, making them valuable in drug research and development .

- Results or Outcomes: Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(3-nitropyridin-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-12(16)9-5-3-8(4-6-9)11-10(14(17)18)2-1-7-13-11/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEXNJITHGFQCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594744 |

Source

|

| Record name | 4-(3-Nitropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Nitropyridin-2-yl)benzoic acid | |

CAS RN |

847446-89-3 |

Source

|

| Record name | 4-(3-Nitropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride](/img/structure/B1320499.png)

![[4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol](/img/structure/B1320501.png)

![4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide](/img/structure/B1320503.png)

![4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1320514.png)

![Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B1320516.png)